Ethyl 6-oxo-4-((thiophen-2-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 6-oxo-4-((thiophen-2-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a thiophen-2-ylmethylamino substituent at position 4 and a p-tolyl group at position 1. The compound’s core structure is derived from pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. Its synthesis likely involves condensation of hydrazones with ethyl cyanoacetate under high-temperature conditions, followed by purification via silica gel chromatography, analogous to methods described for structurally related pyridazines . Such derivatives are often explored for pharmacological activity, including kinase inhibition or aggregation modulation .
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-(thiophen-2-ylmethylamino)pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-19(24)18-16(20-12-15-5-4-10-26-15)11-17(23)22(21-18)14-8-6-13(2)7-9-14/h4-11,20H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSENDXKZJUEJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CS2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-oxo-4-((thiophen-2-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 350.41 g/mol. The structure features a pyridazine ring that is substituted with a thiophenyl group and an ethyl carboxylate moiety, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives of pyridazine have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.
- Antitumor Properties : Certain modifications in the pyridazine scaffold have been linked to anticancer effects, possibly through the inhibition of specific pathways involved in tumor growth.
- Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated anti-inflammatory properties in various models.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for the proliferation of pathogens or cancer cells.
- Receptor Interaction : It may interact with specific receptors involved in inflammatory responses or cell signaling pathways.
Data Tables
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various pyridazine derivatives, including our compound of interest. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Antitumor Activity
In vitro assays were conducted using cancer cell lines treated with this compound. The compound exhibited dose-dependent cytotoxicity, leading to apoptosis in cancer cells through mitochondrial pathway activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural similarities with several pyridazine derivatives, differing primarily in substituents at positions 1 and 4. Below is a detailed comparison of key analogs:
Substituent Variations and Physicochemical Properties
Notes:
- Molecular weights are calculated based on formula or derived from evidence.
- Electron-withdrawing substituents (e.g., nitro in 12g) reduce yields compared to electron-neutral groups (e.g., methyl) .
Structural Insights from Crystallography and Spectroscopy
- Hydrogen Bonding: The amino group in the target compound could participate in N–H···O or N–H···S interactions, influencing crystal packing and stability. Similar patterns are observed in pyridazines with hydroxyl or amino substituents .
- Spectroscopic Characterization: $^{1}\text{H NMR}$ and $^{13}\text{C NMR}$ data for analogs (e.g., 12b–12g) confirm the presence of methyl, cyano, and aryl protons, providing a benchmark for verifying the target compound’s structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
